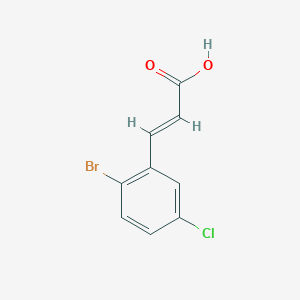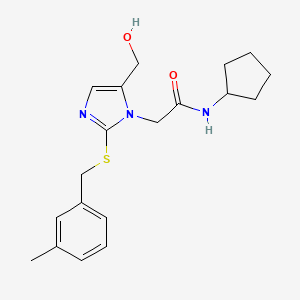
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide is a useful research compound. Its molecular formula is C24H26FN3O2 and its molecular weight is 407.489. The purity is usually 95%.
BenchChem offers high-quality N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Structural Aspects and Fluorescence of Isoquinoline Derivatives
A study explored the structural aspects of two amide-containing isoquinoline derivatives, focusing on their ability to form gels or crystalline solids when treated with mineral acids. These compounds demonstrated strong fluorescence emissions, which varied based on their protonation state and interaction with other compounds. Such properties indicate potential applications in materials science and fluorescence-based bioimaging (Karmakar et al., 2007).
Inhibition of Topoisomerase I
Research into indenoisoquinoline analogues, which share structural similarities with the compound of interest, has identified optimal chain lengths for inhibiting topoisomerase I, a key enzyme in DNA replication. This suggests potential use in cancer research and therapy by designing inhibitors targeting this enzyme (Morrell et al., 2007).
Antimalarial Activities
A study on pyrroloquinazolinediamine derivatives, similar to the target compound in structural motif, found new derivatives with potent antimalarial activities. These findings indicate possible applications in developing antimalarial drugs with improved therapeutic indices (Guan et al., 2005).
Imaging of Translocator Protein in Brain
Investigations into 18F-labeled PET ligands related to the query compound have shown utility in imaging translocator protein expression in the brain, particularly in response to injury. This suggests applications in neuroscience research, especially in studying brain injuries and neurological diseases (Yui et al., 2010).
Binding Characteristics of Peripheral Benzodiazepine Receptors
Research on compounds structurally related to the target molecule has revealed insights into the binding characteristics with peripheral benzodiazepine receptors. This information could be pivotal in developing new psychiatric and neurological treatments by targeting these receptors (Chaki et al., 1999).
Propriétés
IUPAC Name |
N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(1-methylpyrrol-2-yl)ethyl]-2-(2-fluorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26FN3O2/c1-27-13-6-10-21(27)22(28-14-12-18-7-2-3-8-19(18)16-28)15-26-24(29)17-30-23-11-5-4-9-20(23)25/h2-11,13,22H,12,14-17H2,1H3,(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCNBEBCBIDWHLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)COC2=CC=CC=C2F)N3CCC4=CC=CC=C4C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(1-methyl-1H-pyrrol-2-yl)ethyl)-2-(2-fluorophenoxy)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

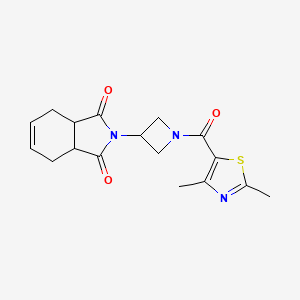
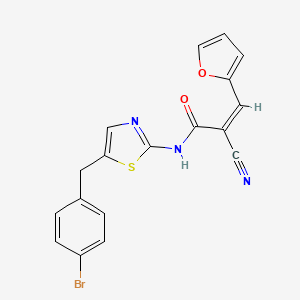
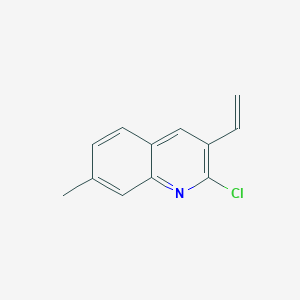
![3-methyl-2-oxo-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2960402.png)

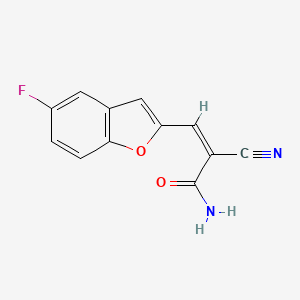
![(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxyphenyl)methanone](/img/structure/B2960406.png)

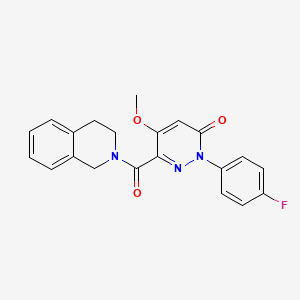


![Methyl 4-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2960411.png)
